molecular formula C11H13ClN4O B1520731 2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride CAS No. 1240526-20-8

2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride

Cat. No. B1520731
M. Wt: 252.7 g/mol
InChI Key: BYGBYWPRTSJQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride” is a chemical compound that has been studied for its potential biological effects . It’s a derivative of celecoxib and has been characterized as a PDK1 inhibitor .

Scientific Research Applications

  • Coordination Complexes and Antioxidant Activity : Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and studied their coordination with Co(II) and Cu(II) ions, leading to the formation of complexes with significant antioxidant activity (Chkirate et al., 2019).

  • Antitumor and Antioxidant Evaluation : Hamama et al. (2013) conducted research on new N-substituted-2-amino-1,3,4-thiadiazoles, demonstrating their promising antitumor and antioxidant activities (Hamama et al., 2013).

  • Chemoselective Acetylation in Drug Synthesis : Magadum and Yadav (2018) utilized 2-aminophenol derivatives in the chemoselective monoacetylation process for synthesizing intermediates in antimalarial drug development (Magadum & Yadav, 2018).

  • Synthesis of Heterocyclic Compounds for Biological Activity : Muhiebes and Al-Tamimi (2021) synthesized new heterocyclic compounds from 2-amino-4-subs. thiozole, derived from 2-N-chloro acetamido Creatinine, exploring their biological activity (Muhiebes & Al-Tamimi, 2021).

  • Potential Antipsychotic Agents : Wise et al. (1987) explored compounds like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, analyzing their antipsychotic-like profile and interactions with dopamine receptors (Wise et al., 1987).

  • Design and Biological Evaluation for Analgesic and Anti-inflammatory Activity : Nayak et al. (2014) synthesized and evaluated the biological activity of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, showing notable analgesic and anti-inflammatory activities (Nayak et al., 2014).

  • Antimicrobial Agents Synthesis : Aly et al. (2011) synthesized new heterocyclic compounds incorporating antipyrine moiety, showing significant biological activity against various microorganisms (Aly et al., 2011).

properties

IUPAC Name

2-amino-N-(4-pyrazol-1-ylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O.ClH/c12-8-11(16)14-9-2-4-10(5-3-9)15-7-1-6-13-15;/h1-7H,8,12H2,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGBYWPRTSJQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride
Reactant of Route 4
Reactant of Route 4
2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride
Reactant of Route 5
Reactant of Route 5
2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride
Reactant of Route 6
Reactant of Route 6
2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.